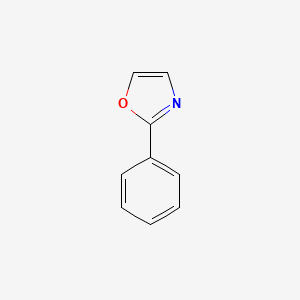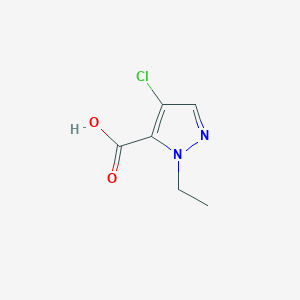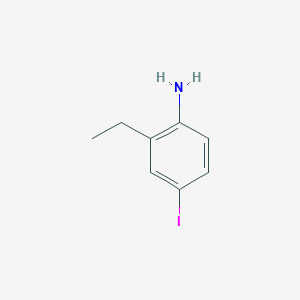
2-乙基-4-碘苯胺
描述
2-Ethyl-4-iodoaniline (2E4I) is an organic compound with the formula C7H9IN. It is an aniline derivative that has been widely used in research and industrial applications due to its unique properties. It is a colorless solid that is soluble in most organic solvents, and is used as a reagent in organic synthesis. 2E4I is also an important intermediate in the synthesis of various organic compounds, such as pharmaceuticals and agrochemicals.
科学研究应用
抗肿瘤化合物的合成
2-乙基-4-碘苯胺已被用于合成新型抗肿瘤化合物。一项研究表明,2-碘苯胺衍生物与一系列芳基磺酰氯发生相互作用,产生磺酰胺,进而经过进一步反应生成对结肠和肾脏起源的癌细胞系具有选择性抑制作用的化合物(McCarroll et al., 2007)。
羰基化反应
2-乙基-4-碘苯胺衍生物已被用于钯催化的羰基化反应。这些反应导致合成不同的化合物,具体取决于所使用的取代基。这种方法提供了一个多功能的途径,用于产生不同的化学结构(Ács等人,2006)。
晶体工程中的结构研究
该化合物已在晶体工程领域进行研究。比较各种4-苯氧基苯胺的晶体结构的研究,包括4-(4′-碘)苯氧基苯胺,突出了它在理解分子结构及其性质方面的作用(Dey & Desiraju, 2004)。
碘内酯化反应
在有机化学领域,2-乙基-4-碘苯胺已成为碘内酯化反应的关键组分。这些反应对于制备特定的有机化合物至关重要,展示了2-乙基-4-碘苯胺在合成有机化学中的多功能性(Fu & Ma, 2005)。
碳水化合物化学
该化合物在碳水化合物化学中找到了应用,特别是作为碳水化合物硫代糖苷供体的保护基。这种用途对于合成复杂的糖类和衍生物至关重要,突显了它在碳水化合物合成中的实用性(Crich & Bowers, 2006)。
作用机制
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2-Ethyl-4-iodoaniline . Factors such as temperature, pH, and the presence of other substances can affect its stability and reactivity. Furthermore, individual factors such as age, sex, health status, and genetic factors can influence its efficacy and potential side effects.
生化分析
Biochemical Properties
2-Ethyl-4-iodoaniline plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes and proteins. This compound can act as a substrate or inhibitor in enzymatic reactions, depending on the specific enzyme involved. For instance, it may interact with cytochrome P450 enzymes, which are responsible for the metabolism of various xenobiotics and endogenous compounds. The interaction between 2-Ethyl-4-iodoaniline and these enzymes can lead to the formation of reactive intermediates, which may further participate in biochemical pathways .
Cellular Effects
The effects of 2-Ethyl-4-iodoaniline on cellular processes are diverse and depend on the type of cells and the concentration of the compound. In some cell types, 2-Ethyl-4-iodoaniline can influence cell signaling pathways by modulating the activity of specific kinases or phosphatases. This modulation can lead to changes in gene expression and alterations in cellular metabolism. For example, 2-Ethyl-4-iodoaniline may affect the expression of genes involved in oxidative stress response, leading to an increase in the production of reactive oxygen species .
Molecular Mechanism
At the molecular level, 2-Ethyl-4-iodoaniline exerts its effects through various mechanisms. One of the primary mechanisms is the binding interaction with specific biomolecules, such as enzymes or receptors. This binding can result in the inhibition or activation of the target biomolecule, leading to downstream effects on cellular processes. For instance, 2-Ethyl-4-iodoaniline may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing the substrate from accessing the catalytic site .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Ethyl-4-iodoaniline can change over time due to factors such as stability and degradation. The compound’s stability is influenced by environmental conditions, such as temperature and pH. Over time, 2-Ethyl-4-iodoaniline may degrade into other products, which can have different biochemical properties and effects on cellular function. Long-term studies in vitro and in vivo have shown that prolonged exposure to 2-Ethyl-4-iodoaniline can lead to cumulative effects on cellular processes, such as increased oxidative stress and altered gene expression .
Dosage Effects in Animal Models
The effects of 2-Ethyl-4-iodoaniline in animal models vary with different dosages. At low doses, the compound may have minimal or no observable effects. As the dosage increases, the compound can exhibit threshold effects, where significant changes in cellular and physiological processes are observed. High doses of 2-Ethyl-4-iodoaniline can lead to toxic or adverse effects, such as hepatotoxicity or nephrotoxicity, due to the accumulation of reactive intermediates and oxidative stress .
Metabolic Pathways
2-Ethyl-4-iodoaniline is involved in various metabolic pathways, primarily through its interactions with enzymes such as cytochrome P450. These enzymes catalyze the oxidation of 2-Ethyl-4-iodoaniline, leading to the formation of metabolites that can participate in further biochemical reactions. The compound’s metabolism can affect metabolic flux and the levels of specific metabolites, influencing overall cellular metabolism .
Transport and Distribution
Within cells and tissues, 2-Ethyl-4-iodoaniline is transported and distributed through interactions with specific transporters and binding proteins. These interactions can affect the compound’s localization and accumulation in different cellular compartments. For example, 2-Ethyl-4-iodoaniline may be transported into the mitochondria, where it can influence mitochondrial function and energy production .
Subcellular Localization
The subcellular localization of 2-Ethyl-4-iodoaniline is determined by targeting signals and post-translational modifications that direct the compound to specific compartments or organelles. In some cases, 2-Ethyl-4-iodoaniline may localize to the nucleus, where it can interact with nuclear proteins and influence gene expression. Alternatively, the compound may be directed to the endoplasmic reticulum or other organelles, affecting their function and activity .
属性
IUPAC Name |
2-ethyl-4-iodoaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10IN/c1-2-6-5-7(9)3-4-8(6)10/h3-5H,2,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLKZGDYLTZBAEH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=CC(=C1)I)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10IN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90359251 | |
| Record name | 2-ethyl-4-iodoaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90359251 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
99471-67-7 | |
| Record name | 2-ethyl-4-iodoaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90359251 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-ethyl-4-iodoaniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![({[Benzyl(thien-2-ylmethyl)amino]-carbonothioyl}amino)acetic acid](/img/structure/B1349064.png)

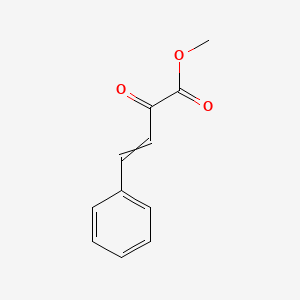


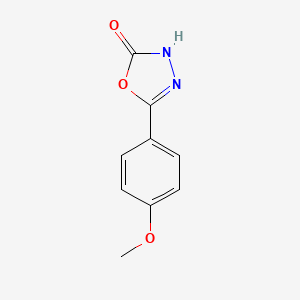
![3-Methyl-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B1349077.png)
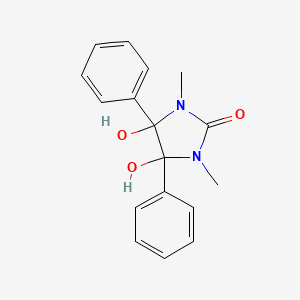
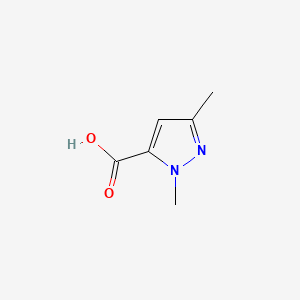
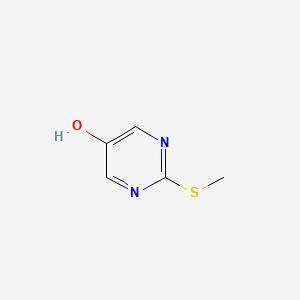
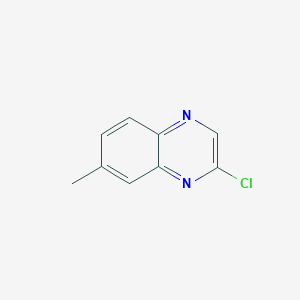
![3-Chloro-N-[2-(1H-indol-3-yl)ethyl]propanamide](/img/structure/B1349096.png)
